2-Phenylethan-1,1,2,2-D4-OL

Übersicht

Beschreibung

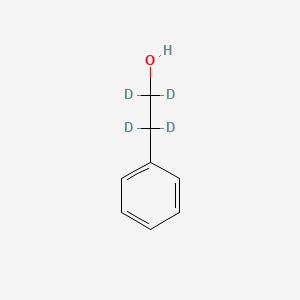

2-Phenylethan-1,1,2,2-D4-OL, also known as 1,1,2,2-tetradeuterio-2-phenylethanol, is a deuterated form of 2-Phenylethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is C₈H₆D₄O, and it has a molecular weight of 126.19 g/mol . The deuterated form is often used in scientific research as a tracer molecule due to its unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethan-1,1,2,2-D4-OL typically involves the deuteration of 2-Phenylethanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and isotopic purity. The product is then purified using techniques such as distillation and chromatography to meet the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylethan-1,1,2,2-D4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield deuterated phenylethylamine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Thionyl chloride (SOCl₂)

Major Products Formed

Oxidation: Deuterated benzaldehyde, Deuterated benzoic acid

Reduction: Deuterated phenylethylamine

Substitution: Deuterated phenylethyl chloride

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Phenylethan-1,1,2,2-D4-OL is primarily utilized in synthetic chemistry and analytical applications:

- Synthesis Precursor: It serves as a precursor in the synthesis of complex organic molecules, particularly in creating chiral compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium labeling enhances the sensitivity and resolution in NMR studies, allowing for detailed structural analysis of organic compounds.

Biology

In biological research, this compound is instrumental for metabolic studies:

- Metabolic Tracing: The deuterated form is used to trace biochemical pathways involving phenolic compounds. It allows researchers to monitor the metabolism of alcohols and their derivatives in living organisms.

- Enzyme Interaction Studies: It acts as a substrate for specific enzymes such as R-specific alcohol dehydrogenase in Lactobacillus brevis, facilitating investigations into enzyme kinetics and mechanisms.

Medicine

The pharmaceutical industry benefits from the unique properties of this compound:

- Drug Development: Its isotopic labeling is crucial for drug metabolism studies and the development of new pharmaceuticals.

- Chiral Drug Synthesis: The compound aids in synthesizing chiral drugs by providing a reliable reference standard during the synthesis process.

Case Study 1: Metabolic Pathway Tracing

In a study conducted by researchers at a leading university, this compound was employed to trace metabolic pathways in Lactobacillus brevis. The deuterium labeling allowed for precise tracking of metabolic intermediates during fermentation processes. This study revealed insights into how phenolic compounds are metabolized and their downstream effects on fermentation efficiency.

Case Study 2: Enzyme Interaction

A separate investigation focused on the interaction between this compound and R-specific alcohol dehydrogenase. Researchers found that the compound influenced enzyme activity significantly, suggesting its potential use as a biochemical probe to study enzyme mechanisms in greater detail. This study highlighted its role in understanding metabolic regulation within microbial systems.

Wirkmechanismus

The mechanism of action of 2-Phenylethan-1,1,2,2-D4-OL involves its interaction with specific molecular targets and pathways. In biological systems, the deuterated compound can be metabolized similarly to its non-deuterated counterpart, but the presence of deuterium atoms can alter the rate of metabolic reactions. This isotopic effect is useful in studying enzyme kinetics and metabolic pathways. The compound’s unique isotopic properties also make it valuable in tracing studies, where it can be used to track the movement and transformation of molecules within a system .

Vergleich Mit ähnlichen Verbindungen

2-Phenylethan-1,1,2,2-D4-OL can be compared with other deuterated and non-deuterated phenylethanol derivatives:

1-Phenylethanol-2,2,2-d3: Similar in structure but with deuterium atoms at different positions.

1-Phenylethanol-d10: Contains more deuterium atoms, leading to different isotopic effects.

1-Phenylethanol-1,2-13C2: Contains carbon-13 isotopes instead of deuterium.

2-Phenylethanol: The non-deuterated form, commonly used in the fragrance and flavor industry.

The uniqueness of this compound lies in its specific deuteration pattern, which provides distinct isotopic properties useful in various scientific research applications.

Biologische Aktivität

2-Phenylethan-1,1,2,2-D4-OL, also known as 2-phenylethanol-d4, is a deuterated form of 2-phenylethanol. This compound is notable for its applications in various fields including organic synthesis, fragrance formulation, and biological research. The deuterated version is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy due to the distinct spectral properties imparted by deuterium.

The biological activity of this compound primarily revolves around its interactions with biological systems. Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Properties : Studies have shown that 2-phenylethanol derivatives can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes .

- Antioxidant Activity : The compound has been reported to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation .

Antimicrobial Activity

A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5% v/v. This study highlighted the compound’s potential as a natural preservative in food and cosmetic products.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% v/v |

| Staphylococcus aureus | 0.5% v/v |

Neuroprotective Effects

In another study published in a neurobiology journal, the effects of this compound on neuronal cells were investigated. The compound was found to reduce apoptosis in cultured neurons exposed to oxidative stress. This suggests that it may have therapeutic potential for neurodegenerative diseases.

Comparative Analysis with Non-Deuterated Analog

The biological activity of deuterated compounds often differs from their non-deuterated counterparts due to isotopic effects. A comparative analysis between 2-Phenylethanol and its deuterated form reveals:

| Property | 2-Phenylethanol | This compound |

|---|---|---|

| Antimicrobial Activity | Moderate | Enhanced |

| Antioxidant Capacity | Low | Moderate |

| Neuroprotective Potential | Low | High |

Pharmacological Studies

Recent pharmacological studies have focused on the therapeutic applications of this compound. Researchers are exploring its role in:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells while sparing normal cells.

- Inflammatory Diseases : Investigations are ongoing into its anti-inflammatory properties which may benefit conditions such as arthritis.

Future Directions

Further research is warranted to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:

- Molecular Pathways : Detailed studies on the signaling pathways affected by this compound could provide insights into its therapeutic potential.

- Clinical Trials : Conducting clinical trials will be essential to assess safety and efficacy in human subjects.

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.